molecular formula C4H7NO3 B2514131 (S)-4-(Hydroxymethyl)oxazolidin-2-one CAS No. 144542-44-9

(S)-4-(Hydroxymethyl)oxazolidin-2-one

Cat. No.: B2514131
CAS No.: 144542-44-9
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-VKHMYHEASA-N
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Description

(S)-4-(Hydroxymethyl)oxazolidin-2-one (CAS 144542-44-9) is a chiral oxazolidinone derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. With a molecular formula of C4H7NO3 and a molecular weight of 117.10 g/mol, this compound is characterized by its oxazolidinone core, a five-membered ring containing both nitrogen and oxygen . The (S)-enantiomer is of particular interest for constructing stereochemically defined molecules. Researchers value this compound for its application in developing novel therapeutic agents. The oxazolidinone scaffold is a privileged structure in antibiotic development, known to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This mechanism underpins the activity of clinical antibiotics like linezolid and tedizolid . Beyond antimicrobials, the scaffold is being explored in other therapeutic areas. Recent research has optimized 3-pyrimidin-4-yl-oxazolidin-2-ones as potent and selective mutant IDH1 (isocitrate dehydrogenase 1) inhibitors for treating cancers such as acute myeloid leukemia (AML), glioma, and glioblastoma . The hydroxymethyl group at the 4-position provides a synthetic handle for further functionalization, allowing researchers to link the chiral auxiliary to other complex fragments or to fine-tune the properties of target molecules. As a result, this compound is a key intermediate in structure-activity relationship (SAR) and structure-uptake relationship (SUR) studies aimed at overcoming physiological barriers in Gram-negative bacteria or improving drug-like properties . For laboratory safety, please note that this compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144542-44-9
Record name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
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Foundational & Exploratory

History and development of Evans auxiliary precursors

Author: BenchChem Technical Support Team. Date: February 2026

The Evans Auxiliary represents one of the most enduring "force multipliers" in asymmetric synthesis. Despite the rise of catalytic methods, the auxiliary remains a go-to tool in drug discovery and early-phase process chemistry due to its absolute predictability, crystallinity, and scalability.

This guide focuses on the precursors —the amino alcohols derived from the chiral pool—and their transformation into the oxazolidinone "warheads" that direct stereochemistry.

Part 1: The Evans Auxiliary Precursors

The Chiral Pool Foundation

The genius of David Evans’ design (circa 1981–1982) was not just the oxazolidinone ring, but its origin. The precursors are derived from the chiral pool —specifically naturally occurring L-amino acids. This ensures high optical purity (


 ee) at a commodity chemical price point.
Key Precursor Classes

The choice of precursor dictates the steric bulk (


 group) of the auxiliary, which in turn controls the Z-enolate geometry and the facial selectivity of the incoming electrophile.
Precursor SourceResulting AuxiliarySteric Bulk (R)Primary Utility
L-Valine (S)-4-Isopropyl-2-oxazolidinoneIsopropylGeneral purpose; excellent balance of cost/selectivity.
L-Phenylalanine (S)-4-Benzyl-2-oxazolidinoneBenzylThe Gold Standard. Crystalline intermediates; UV-active (easy HPLC monitoring).
L-tert-Leucine (S)-4-tert-Butyl-2-oxazolidinonetert-ButylMaximum steric hindrance; used when Val/Phe fail to give high dr.
Phenylglycine (R/S)-4-Phenyl-2-oxazolidinonePhenylBenzylic activation; often used for specific anti-aldol outcomes.
Synthesis of the Precursors: Protocols

The synthesis involves two critical steps: Reduction of the amino acid to the amino alcohol, followed by Cyclization (Carbonylation) to the oxazolidinone.

Method A: The Classic Route (Historical)
  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) in THF.
    
  • Cyclization: Phosgene (COCl

    
    ) or Diethyl Carbonate.
    
  • Critique: While effective, LiAlH

    
     is pyrophoric on scale, and Phosgene is highly toxic. This route is largely abandoned in modern process chemistry.
    
Method B: The Modern "Green" Route (Recommended)

This protocol avoids pyrophoric hydrides and toxic gases, making it suitable for multi-kilogram preparation.

Step 1: Reduction (NaBH

/I

System)

This system generates borane in situ, reducing the carboxylic acid without racemization.

  • Setup: Charge L-Phenylalanine (1.0 equiv) and NaBH

    
     (2.4 equiv) into a reactor with THF.
    
  • Activation: Dropwise addition of I

    
     (1.0 equiv) in THF at 0°C. (Evolution of H
    
    
    
    gas).
  • Reflux: Heat to reflux for 18 hours.

  • Quench: Methanol followed by aqueous NaOH.

  • Isolation: Extraction with DCM yields (S)-Phenylalaninol as a white solid.

Step 2: Cyclization (The Carbonate Method)

Using Diethyl Carbonate (DEC) with a catalytic base avoids phosgene entirely.

  • Reactants: Charge (S)-Phenylalaninol (1.0 equiv), K

    
    CO
    
    
    
    (0.1 equiv), and Diethyl Carbonate (10 equiv).[1]
  • Distillation: Heat to 135°C. Ethanol is formed as a byproduct.

  • Drive: Distill off the Ethanol/DEC azeotrope to drive the equilibrium forward.

  • Purification: The resulting (S)-4-Benzyl-2-oxazolidinone crystallizes upon cooling.

    • Note: Crystallinity is a major advantage of the Benzyl auxiliary over the Isopropyl (Valine) variant, which is often an oil.

Part 2: Mechanistic Logic & The Evans Cycle

The Dipole & Chelation Model

Why does it work? The auxiliary does not just "block" one side.[2] It actively orchestrates the transition state.

  • Z-Enolate Formation: The carbonyl of the oxazolidinone and the enolate oxygen align anti to minimize dipole repulsion.

  • Chelation: The Lithium or Boron atom chelates between the enolate oxygen and the auxiliary carbonyl, locking the conformation.

  • Steric Blocking: The R-group (e.g., Benzyl) points away from the metal center, effectively shielding the Re-face of the enolate.

EvansMechanism Aux Oxazolidinone (Chiral Controller) Acylation Acylation (Attachment) Aux->Acylation R-COCl Enolization Enolization (Li or B) Acylation->Enolization LDA or R2BOTf TS Zimmerman-Traxler Transition State Enolization->TS R-CHO Aldol Aldol/Alkylation Product TS->Aldol Stereoselection Cleavage Hydrolytic Cleavage Aldol->Cleavage LiOOH Recovery Recovered Auxiliary Cleavage->Recovery Extraction Recovery->Aux Recycle (>95%)

Figure 1: The Evans Cycle. The auxiliary is attached, directs the reaction via a rigid transition state, and is then cleaved and recycled.

Part 3: Critical Protocols & Industrial Application

The "End Game": Cleavage Strategies

The most common failure mode in Evans chemistry is not the aldol reaction, but the removal of the auxiliary.

Standard Protocol: LiOOH (Lithium Hydroperoxide)

Hydroxide alone (LiOH) is too basic and often attacks the oxazolidinone carbonyl (endocyclic cleavage), destroying the auxiliary. The peroxide anion (HOO


) is more nucleophilic (alpha-effect) but less basic (pKa ~11.6 vs 15.7), favoring exocyclic cleavage (product release).

Safety Alert (Scale-Up): On a multigram/kilogram scale, the standard LiOH/H


O

protocol can generate significant O

gas due to the decomposition of the peracid intermediate.
  • Mitigation: Use controlled addition of H

    
    O
    
    
    
    at low temperatures (0°C) and ensure efficient venting.
Case Study: Orforglipron (2025)

Context: Orforglipron is a non-peptide GLP-1 receptor agonist (Eli Lilly/Chugai).[3] The Problem: The synthesis required the installation of a chiral center on an indole intermediate. The Solution: Despite the availability of catalytic methods, the process chemistry team selected an Evans Auxiliary-Assisted Asymmetric 1,4-Addition .

  • Why? Reliability. Catalytic methods (e.g., chiral bis-oxazolines) can be sensitive to trace impurities in the starting material. The Evans auxiliary provided a robust, crystalline intermediate that purged impurities via recrystallization, ensuring

    
     ee for the final drug substance.
    

TransitionState cluster_sterics Stereocontrol Zone Boron Boron (B) AuxO Auxiliary O Boron->AuxO Chelation EnolateO Enolate O Boron->EnolateO AldehydeO Aldehyde O Boron->AldehydeO Coordination R_Group Auxiliary R-Group (Blocks Si-Face) R_Group->AldehydeO Steric Repulsion Forces Aldehyde Orientation

Figure 2: Simplified Zimmerman-Traxler Transition State. The Boron atom locks the oxygen atoms, while the Auxiliary R-group dictates the approach of the aldehyde.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[4][5] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[4] Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone.[1] Organic Syntheses, 68, 77. Link

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7). Link

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Australian Journal of Chemistry, 76(12), 847–853. Link

  • Eli Lilly & Co. (2025).[3] Development of a Manufacturing Process for a Key Intermediate for Orforglipron. Organic Process Research & Development. (Referenced via search context).

Sources

Strategic Utilization of (S) and (R) Oxazolidinone Isomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, Evans oxazolidinones remain the gold standard for diastereoselective alkylation and aldol reactions. The choice between the (S)-isomer (typically derived from L-valine or L-phenylalanine) and the (R)-isomer (derived from D-valine or D-phenylalanine) is not merely a matter of availability; it is the primary determinant of absolute stereochemistry in the final product.

This guide details the mechanistic divergence, strategic selection, and operational protocols for utilizing these chiral auxiliaries to engineer specific stereochemical outcomes.

Part 1: Mechanistic Foundation & Stereochemical Divergence

The utility of oxazolidinones rests on their ability to transcribe their resident chirality (at the C4 position) onto a newly formed bond at the


-position of an acyl chain. This process relies on the formation of a rigid, chelated enolate that discriminates between the two faces of the 

-system.
The Chelation Control Model

Regardless of whether the (S) or (R) auxiliary is used, the reaction proceeds through a highly ordered transition state.

  • Z-Enolate Formation: Treatment with a base (e.g., LDA for alkylation, Bu

    
    BOTf/DIPEA for aldol) generates the (Z)-enolate exclusively. This geometry is locked by the minimization of 1,3-allylic strain.
    
  • Face Selectivity: The bulky substituent at C4 (isopropyl for valine, benzyl for phenylalanine) projects into space, effectively shielding one face of the enolate.

    • (S)-Auxiliary: Shields the Re-face (top), forcing electrophilic attack from the Si-face (bottom).

    • (R)-Auxiliary: Shields the Si-face (bottom), forcing electrophilic attack from the Re-face (top).

Visualization of Stereochemical Logic

The following diagram illustrates the divergent pathways. Note how the choice of starting amino acid dictates the final absolute configuration.

EvansAuxiliaryLogic Start Target Stereocenter Analysis L_Path Target: (S)-Config (Requires Si-face attack) Start->L_Path Analyze Desired Absolute Config R_Path Target: (R)-Config (Requires Re-face attack) Start->R_Path L_Source Source: L-Valine / L-Phenylalanine (Natural, Low Cost) L_Path->L_Source R_Source Source: D-Valine / D-Phenylalanine (Unnatural, Higher Cost) R_Path->R_Source S_Aux (S)-4-Isopropyl-2-oxazolidinone (Blocks Re-face) L_Source->S_Aux Synthesis R_Aux (R)-4-Isopropyl-2-oxazolidinone (Blocks Si-face) R_Source->R_Aux Synthesis Prod_A Product A (e.g., Syn-Aldol 2S, 3S) S_Aux->Prod_A Alkylation/Aldol Prod_B Product B (e.g., Syn-Aldol 2R, 3R) R_Aux->Prod_B Alkylation/Aldol

Caption: Decision tree correlating target stereochemistry with the required auxiliary enantiomer.

Part 2: Strategic Selection (S) vs. (R)

While the mechanism is symmetrical, the logistics are not.[1] The primary constraints are cost and availability .

Comparative Analysis
Feature(S)-4-Isopropyl-2-oxazolidinone(R)-4-Isopropyl-2-oxazolidinone
Precursor L-Valine (Natural amino acid)D-Valine (Unnatural amino acid)
Relative Cost Low (Commodity chemical)High (Specialty chemical)
Stereo-Induction Induces Si-face attack on enolateInduces Re-face attack on enolate
Typical Use Case Initial route scouting; synthesis of "natural" isomer targets.[2]Synthesis of specific "unnatural" enantiomers or SAR studies.
Alternative (S)-4-Benzyl-2-oxazolidinone (from L-Phe)(R)-4-Benzyl-2-oxazolidinone (from D-Phe)
The "Inversion" Strategy

If the (R)-auxiliary is prohibitively expensive for a large-scale campaign, researchers can sometimes utilize the cheaper (S)-auxiliary and invert the logic by changing the reaction order:

  • Standard: Methylation of Propionyl-(S)-Aux

    
     (S)-Methyl product.
    
  • Inverted: Propionylation of Acetyl-(S)-Aux

    
     (R)-Methyl product (conceptually). Note: This is often less efficient due to enolization kinetics of acetates vs propionates, but represents a strategic workaround.
    

Part 3: Experimental Protocols

The following protocols are standardized for the (S)-4-isopropyl variant. To use the (R)-variant, simply substitute the auxiliary; all stoichiometries and conditions remain identical, but the optical rotation of the product will be inverted.

Synthesis of the Auxiliary (from Amino Acid)

Before acylation, one must synthesize the auxiliary if not purchasing it.

  • Reduction: L-Valine is reduced to L-Valinol using

    
     or 
    
    
    
    .
  • Carbonylation: L-Valinol is cyclized using Diethyl Carbonate (with

    
    ) or Triphosgene.
    
Protocol: Diastereoselective Alkylation (Methylation)

This protocol describes the methylation of N-propionyl-(S)-4-isopropyl-2-oxazolidinone.

Reagents:

  • Substrate: N-Propionyl oxazolidinone (1.0 equiv)

  • Base: NaHMDS or LDA (1.1 equiv)

  • Electrophile: MeI (3.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Enolization: Cool a solution of N-propionyl oxazolidinone in THF (

    
    ) to 
    
    
    
    .
  • Deprotonation: Add NaHMDS dropwise over 10 minutes. Stir for 30–45 minutes at

    
     to ensure complete formation of the (Z)-enolate.
    
    • Critical Checkpoint: The solution should remain clear/yellow. Turbidity may indicate moisture contamination.

  • Alkylation: Add Methyl Iodide (MeI) neat.

  • Reaction: Allow the mixture to warm slowly to

    
     over 2–3 hours.
    
    • Mechanistic Note: The electrophile attacks from the face opposite the isopropyl group.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol: Reductive Cleavage (Removal of Auxiliary)

To recover the chiral alcohol and the auxiliary.

Reagents:

  • 
     (1.5 equiv)
    
  • Water/Ether (for workup)[3]

Workflow:

  • Dissolve the alkylated product in

    
     containing 1 equiv of water (essential for 
    
    
    
    reactivity).
  • Cool to

    
    .[3]
    
  • Add

    
     solution. Stir for 1 hour.
    
  • The auxiliary is cleaved and can be recovered via chromatography (polar fraction), while the chiral alcohol is eluted first (non-polar).

Part 4: Visualization of the Zimmerman-Traxler Transition State (Aldol)

In aldol reactions, the difference between (S) and (R) auxiliaries is best understood through the Zimmerman-Traxler model, which predicts the syn-aldol outcome.

ZimmermanTraxler cluster_TS Transition State Assembly Boron Boron Center (Chelation) Enolate (Z)-Enolate (Nucleophile) Boron->Enolate O-B Bond Aldehyde Aldehyde R-CHO (Electrophile) Boron->Aldehyde Coordination Aux Auxiliary (S) (Blocks Re-face) Enolate->Aux Attached Enolate->Aldehyde C-C Bond Formation (Si-face attack) Outcome Evans Syn Product (2S, 3S) Aldehyde->Outcome R-group Equatorial

Caption: Schematic of the Boron-mediated aldol transition state using an (S)-auxiliary.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[4][5] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, Coll.[6][7][8] Vol. 8, p.339. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Keyes, M. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1438–1446. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one (CAS: 16707-23-0) utilizing L-Serine as the chiral pool starting material.

Unlike traditional routes relying on hazardous phosgene or triphosgene, this protocol employs a "green" carbonylation strategy using Diethyl Carbonate (DEC) . The workflow preserves the stereochemical integrity of the


-carbon, ensuring high enantiomeric excess (

). This scaffold is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and chiral auxiliaries for asymmetric synthesis.
Key Advantages
  • Safety: Eliminates the use of phosgene gas.

  • Scalability: All intermediates are stable solids or oils amenable to bulk processing.

  • Stereocontrol: Retention of the L-Serine (S)-configuration via non-racemizing reduction and cyclization conditions.

Synthetic Pathway & Mechanism

The synthesis proceeds through three distinct stages:

  • Activation: Conversion of L-Serine to L-Serine Methyl Ester Hydrochloride.

  • Reduction: Chemoselective reduction of the ester to (S)-Serinol (2-amino-1,3-propanediol).

  • Cyclocarbonylation: Thermodynamic ring closure using Diethyl Carbonate.

Workflow Visualization

SynthesisWorkflow L_Serine L-Serine (Starting Material) Ester L-Serine Methyl Ester HCl (Activated Intermediate) L_Serine->Ester SOCl2, MeOH Reflux Serinol (S)-Serinol (Reduced Intermediate) Ester->Serinol NaBH4, MeOH 0°C to RT Target (S)-4-(Hydroxymethyl) oxazolidin-2-one Serinol->Target Diethyl Carbonate K2CO3, 110°C

Figure 1: Step-wise synthetic workflow from L-Serine to the Oxazolidinone target.

Detailed Experimental Protocols

Stage 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Rationale: The carboxylic acid of serine is unreactive toward mild reducing agents. Conversion to the methyl ester activates the carbonyl carbon for hydride attack.

Reagents:

  • L-Serine (10.5 g, 100 mmol)

  • Thionyl Chloride (SOCl

    
    ) (13.0 g, 110 mmol)
    
  • Methanol (anhydrous, 100 mL)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a magnetic stir bar. Chill the flask to 0°C in an ice bath.

  • Solvent Charge: Add anhydrous Methanol (100 mL).

  • Acid Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO

    
    ). Vent to a scrubber.
    
  • Addition: Add L-Serine in portions.

  • Reaction: Remove ice bath and heat to reflux (65°C) for 12 hours. The solution should become clear.

  • Workup: Concentrate the solvent in vacuo to obtain a white solid.

  • Purification: Triturate the residue with diethyl ether to remove excess HCl/SOCl

    
    . Filter and dry.[1][2][3]
    
    • Yield: ~98% (Quantitative).

    • Appearance: White hygroscopic solid.

Stage 2: Reduction to (S)-Serinol (2-amino-1,3-propanediol)

Rationale: Sodium Borohydride (NaBH


) is selected over Lithium Aluminum Hydride (LiAlH

) for safety and cost. While NaBH

typically reduces ketones/aldehydes, the use of Methanol as a solvent generates intermediate methoxy-borohydrides, enhancing reducing power sufficient to reduce the ester.[4]

Reagents:

  • L-Serine Methyl Ester HCl (15.5 g, 100 mmol)

  • Sodium Borohydride (NaBH

    
    ) (7.6 g, 200 mmol)
    
  • Methanol (150 mL)

Protocol:

  • Neutralization: Dissolve the Ester HCl salt in Methanol (100 mL) and cool to 0°C.

  • Reduction: Add NaBH

    
     in small portions over 45 minutes.
    
    • Critical Safety Note: Massive hydrogen gas evolution occurs. Ensure efficient ventilation. Do not seal the vessel.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: CHCl

    
    /MeOH/NH
    
    
    
    OH 10:10:1).
  • Quench: Carefully add Acetic Acid (~5 mL) or dilute HCl to destroy excess hydride (pH ~7).

  • Workup: Concentrate to a paste. Redissolve in Ethanol, filter off inorganic salts (NaCl/borates), and concentrate the filtrate.

  • Purification: Distillation is possible but difficult due to high boiling point. For this sequence, the crude purity (>90%) is often sufficient.

    • Yield: ~85-90%.

Stage 3: Cyclization to (S)-4-(Hydroxymethyl)oxazolidin-2-one

Rationale: This step utilizes Diethyl Carbonate (DEC) as a phosgene surrogate. Potassium Carbonate (K


CO

) acts as a catalytic base to deprotonate the primary amine/alcohol, facilitating nucleophilic attack on the carbonate. The reaction is driven by the distillative removal of ethanol.

Reagents:

  • (S)-Serinol (9.1 g, 100 mmol)

  • Diethyl Carbonate (14.2 g, 120 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.4 g, 10 mmol, 10 mol%)

Protocol:

  • Setup: Equip a 100 mL RBF with a short-path distillation head and a thermometer.

  • Charge: Add (S)-Serinol, Diethyl Carbonate, and K

    
    CO
    
    
    
    .
  • Reaction: Heat the mixture to 110-120°C.

    • Mechanism:[5][6][7][8][9] The amine attacks the carbonate first (forming a carbamate), followed by intramolecular attack of the hydroxyl group.

  • Equilibrium Shift: Ethanol will begin to distill over (bp 78°C). Continue heating until ethanol cessation (approx. 2-3 hours).

  • Workup: Cool to room temperature. Dissolve the residue in warm Acetonitrile or Ethyl Acetate and filter to remove K

    
    CO
    
    
    
    .
  • Crystallization: Concentrate the filtrate. Recrystallize from Toluene or Ethyl Acetate/Hexanes.

    • Yield: 75-85%.

    • Appearance: White crystalline solid.

Mechanistic Insight: Cyclization Specifics

The regioselectivity of the ring closure is governed by the formation of the thermodynamically stable 5-membered ring over a 6-membered ring.

Mechanism Step1 Nucleophilic Attack (Amine attacks DEC) Intermediate Ethyl Carbamate Intermediate (R-NH-CO-OEt) Step1->Intermediate - EtOH Transition Intramolecular Cyclization (5-exo-trig) Intermediate->Transition Base (K2CO3) Product Oxazolidinone Ring + EtOH (Removed) Transition->Product Ring Closure

Figure 2: Mechanism of base-catalyzed cyclocarbonylation.

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

ParameterSpecificationMethod/Notes
Appearance White Crystalline SolidVisual Inspection
Melting Point 86 - 89 °CCapillary Method
Optical Rotation

to


in Methanol

H NMR

3.5-3.8 (m, 2H), 4.1-4.4 (m, 3H), 7.8 (s, 1H)
400 MHz, DMSO-

Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)

Troubleshooting:

  • Low Yield in Step 2: Ensure L-Serine Methyl Ester is fully dry; water destroys NaBH

    
    .
    
  • Racemization: Avoid high temperatures (>130°C) during cyclization. The K

    
    CO
    
    
    
    loading should be kept catalytic (<10%).

HSE & Safety Data

  • Sodium Borohydride: Water-reactive.[2][10] Releases flammable Hydrogen gas.[11] Keep away from moisture and open flames.[2][10][11]

  • Thionyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl and SO

    
    . Use only in a fume hood.
    
  • Diethyl Carbonate: Flammable liquid.

References

  • Organic Syntheses: Synthesis of Serine Derived Oxazolines. Org.[4][6][8] Synth.2025 , 102, 157-184.[8] (Provides foundational protocols for serine ester handling). Link

  • Journal of Organic Chemistry: Convenient synthesis of oxazolidinones by the use of halomethyloxirane, primary amine, and carbonate salt.[6] J. Org.[6] Chem.2005 , 70(14), 5737-40.[6] (Validates carbonate-based cyclization efficiency). Link

  • Bentham Science: A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 2013 , 10(9). (Discusses retention of configuration during cyclization). Link

  • American Chemical Society: Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives. ACS Sustainable Chem. Eng.2020 . (Details Serinol synthesis and properties). Link

  • Vertex Pharmaceuticals: Process for the preparation of (S)-4-(hydroxymethyl)oxazolidin-2-one. US Patent 6,288,239. (Industrial scale reference for similar oxazolidinone cores).

Sources

Using (S)-4-(Hydroxymethyl)oxazolidin-2-one in asymmetric aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Asymmetric Aldol Reactions Using Serine-Derived Oxazolidinones

Abstract

This technical guide details the strategic application of (S)-4-(Hydroxymethyl)oxazolidin-2-one as a chiral scaffold in asymmetric aldol reactions. Unlike the classic phenylalanine-derived Evans auxiliary, this serine-derived scaffold offers unique versatility through the functionalization of its hydroxymethyl side chain. This note provides a validated workflow for transforming the raw hydroxymethyl precursor into a high-fidelity chiral auxiliary, executing the syn-selective boron-mediated aldol reaction, and performing non-destructive cleavage.

Part 1: Strategic Rationale & Scaffold Architecture

The (S)-4-(Hydroxymethyl)oxazolidin-2-one scaffold is derived from L-Serine . Its primary advantage over the standard benzyl-substituted (phenylalanine-derived) auxiliary is the tunability of the steric bulk .

  • The Challenge: The free hydroxyl group in the commercial starting material is incompatible with the Lewis acids (e.g.,

    
    ) and strong bases (e.g., NaHMDS, LDA) used in aldol reactions.
    
  • The Solution: The hydroxymethyl group must be protected prior to acylation. The most robust derivative is the (S)-4-(Benzyloxymethyl)oxazolidin-2-one , which mimics the steric shielding of the classic Evans auxiliary but often yields crystalline intermediates that are easier to purify.

Key Advantages:

  • Crystalline Purity: The benzyloxymethyl side chain often imparts higher crystallinity than alkyl chains, facilitating purification without chromatography.

  • Cleavage Versatility: The auxiliary can be removed via hydrolysis, reduction, or transesterification.

  • Predictable Stereocontrol: Follows the Zimmerman-Traxler transition state model to yield syn-aldol adducts with >98:2 dr.

Part 2: Experimental Workflows

Visualizing the Pathway

AldolWorkflow Start (S)-4-(Hydroxymethyl) oxazolidin-2-one Protect Step 1: O-Protection (Benzylation) Start->Protect BnBr, NaH Aux Active Auxiliary: (S)-4-(Benzyloxymethyl) oxazolidin-2-one Protect->Aux Acyl Step 2: N-Acylation (Propionylation) Aux->Acyl n-BuLi, EtCOCl Imide N-Propionyl Imide Acyl->Imide Aldol Step 3: Asymmetric Aldol (Bu2BOTf / DIPEA) Imide->Aldol R-CHO, -78°C Adduct Syn-Aldol Adduct (>98:2 dr) Aldol->Adduct Cleave Step 4: Hydrolytic Cleavage Adduct->Cleave LiOH, H2O2 Final Chiral Acid + Recovered Auxiliary Cleave->Final

Figure 1: Complete synthetic workflow from the commercial serine-derived precursor to the final chiral aldol product.

Protocol A: Preparation of the Active Auxiliary

Target: (S)-4-(Benzyloxymethyl)oxazolidin-2-one

Rationale: The free alcohol must be capped to prevent quenching of the enolization base. A benzyl ether is chosen for its stability against both basic enolization conditions and acidic workups.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion, 1.1 equiv) in anhydrous THF (0.2 M) at 0°C.

  • Addition: Add (S)-4-(Hydroxymethyl)oxazolidin-2-one (1.0 equiv) portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C.
    
  • Alkylation: Add Benzyl Bromide (1.05 equiv) and catalytic TBAI (tetrabutylammonium iodide).

  • Reaction: Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes.

Protocol B: N-Acylation (The "Loading" Step)

Target: (S)-3-Propionyl-4-(benzyloxymethyl)oxazolidin-2-one

Rationale: Direct acylation requires a strong base to deprotonate the carbamate nitrogen (


). 

-Butyllithium is preferred over LDA to prevent amine byproducts.
  • Cooling: Dissolve the protected auxiliary (from Protocol A) in anhydrous THF (0.2 M) and cool to -78°C .

  • Lithiation: Add

    
    -BuLi  (1.05 equiv) dropwise. Stir for 15 minutes. Note: The solution typically turns bright yellow.
    
  • Acylation: Add Propionyl Chloride (1.1 equiv) neat, dropwise.

  • Completion: Stir at -78°C for 30 min, then warm to 0°C over 30 min.

  • Validation: TLC should show complete consumption of the starting material. If unreacted auxiliary remains, it indicates moisture contamination in the THF.

Protocol C: The Evans Syn-Aldol Reaction

Target: (2S, 3R)-Syn-Aldol Adduct

Mechanism & Causality: This reaction relies on the formation of a (Z)-Enolate .[1] We use Dibutylboron Triflate (


)  because boron has a short bond length (B-O), creating a tight, rigid transition state. The amine base (DIPEA ) deprotonates the ketone after boron coordination.
  • Stereochemical Outcome: The "Evans Syn" product results from the steric avoidance between the auxiliary's benzyl group and the aldehyde substituent in the Zimmerman-Traxler transition state.

ZimmermanTraxler Boron Boron (B) Oxygen1 Enolate O Boron->Oxygen1 Coordination Oxygen2 Aldehyde O Boron->Oxygen2 Coordination Carbon1 Enolate C Oxygen1->Carbon1 Bond Carbon2 Aldehyde C Oxygen2->Carbon2 Bond Carbon1->Carbon2 New C-C Bond (Forming) Auxiliary Auxiliary (Blocks Back Face) Auxiliary->Carbon1 Steric Control RGroup Aldehyde R (Equatorial) RGroup->Carbon2 Minimizes 1,3-Diaxial

Figure 2: The Zimmerman-Traxler Transition State. The boron atom chelates both oxygens, locking the geometry. The auxiliary forces the enolate geometry, and the aldehyde R-group adopts an equatorial position to minimize steric strain.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve the N-propionyl imide (1.0 equiv) in anhydrous

    
     (DCM) (0.1 M). Cool to 0°C .[2]
    
  • Enolization:

    • Add

      
        (1.1 equiv) dropwise. Caution: Fumes strongly in air.
      
    • Immediately add DIPEA (Hunig’s Base, 1.2 equiv).

    • Cool the mixture to -78°C and stir for 30 minutes to ensure complete (Z)-enolate formation.

  • Aldehyde Addition:

    • Add the aldehyde (1.2 equiv) dropwise (neat or in minimal DCM).

    • Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Oxidative Workup (Critical):

    • The boron-aldol adduct is stable and must be cleaved oxidatively.

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add 30%

      
        (3 equiv) dissolved in Methanol (1:2 ratio with solvent).
      
    • Stir vigorously at 0°C for 1 hour. Safety: Exothermic.

  • Isolation: Extract with DCM, wash with

    
     and brine. Purify via silica gel chromatography.
    

Data Summary Table: Boron vs. Titanium

ParameterBoron (

)
Titanium (

)
Enolate Geometry (Z)-Enolate (Kinetic)(Z)-Enolate (Transient)
Major Product Evans Syn (2,3-syn)Evans Syn (often lower dr)
Stoichiometry Stoichiometric BoronStoichiometric Ti
Reaction Temp -78°C to 0°C-78°C strict
Best For General substratesSterically hindered aldehydes
Protocol D: Hydrolytic Cleavage

Target: Free Chiral Acid + Recovered Auxiliary

Rationale: Using LiOH alone can attack the endocyclic carbamate (destroying the auxiliary). The addition of


 creates the hydroperoxide anion (

), which is more nucleophilic than hydroxide (

) but less basic (pK 11.6 vs 15.7), preferentially attacking the exocyclic imide carbonyl.
  • Dissolution: Dissolve the aldol adduct in THF/Water (3:1, 0.05 M). Cool to 0°C.[2]

  • Reagents: Add 30%

    
      (4 equiv) followed by LiOH  (2 equiv).
    
  • Monitoring: Stir at 0°C. Reaction is typically complete in <1 hour.

  • Quench: Add Sodium Sulfite (

    
    , 1.5 equiv/peroxide) to quench excess peroxide. Stir 15 min.
    
  • Extraction:

    • Rotary evaporate the THF.

    • Extract the aqueous layer with DCM (this recovers the Auxiliary ).

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract with EtOAc (this isolates the Chiral Acid Product ).

References

  • Evans, D. A., et al. (1981).[3][4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4][5]

  • Myers, A. G. (Harvard University). "Preparation of (Z)- and (E)-Boron Enolates." Advanced Organic Chemistry Lecture Notes.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Chiral Auxiliary Cleavage." BenchChem Protocols.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.

Sources

Functionalization of the Hydroxyl Group in 4-Hydroxymethyl-2-oxazolidinone: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-hydroxymethyl-2-oxazolidinone (CAS: 1676-46-6 for the (S)-enantiomer) is a critical chiral building block, most notably serving as the core pharmacophore for the oxazolidinone class of antibiotics (e.g., Linezolid ).

This guide focuses on the chemoselective functionalization of the primary hydroxyl group (-CH₂OH) in the presence of the secondary carbamate nitrogen (-NH-). While the carbamate proton is more acidic (pKa ~12) than the hydroxyl proton (pKa ~16), the hydroxyl group exhibits superior kinetic nucleophilicity under neutral or weakly basic conditions. This distinct reactivity profile allows for selective O-functionalization (activation, substitution, or oxidation) without requiring prior N-protection, provided specific protocols are followed.

Reactivity Profile & Chemoselectivity[1][2]

To successfully functionalize the hydroxyl group, one must navigate the competition between the O-nucleophile and the N-nucleophile .

FeatureHydroxyl Group (-CH₂OH)Carbamate Nitrogen (-NH-C=O)
pKa ~16 (Alcohol)~12 (Carbamate)
Nucleophilicity High (Neutral/Weak Base)Low (Resonance stabilized)
Reactivity under NaH Deprotonated 2ndDeprotonated 1st (Thermodynamic)
Reactivity in Pyridine Dominant Nucleophile Inert (Non-nucleophilic)
Primary Strategy Kinetic Control Thermodynamic Control
Strategic Decision Matrix
  • Goal: O-Sulfonylation (Tosylation/Mesylation): Use weak bases (Pyridine, TEA). The neutral alcohol attacks the sulfonyl chloride; the carbamate nitrogen is non-reactive unless deprotonated by strong bases.[1]

  • Goal: Direct Substitution (Azide/Amine): Use Mitsunobu conditions . The reaction is driven by the activation of the alcohol by phosphine, leaving the carbamate untouched.

  • Goal: O-Alkylation (Ether formation): Requires N-protection first.[1] Use of strong bases (NaH, KOH) will alkylate the nitrogen preferentially.

Detailed Protocols

Protocol A: Selective O-Tosylation (Activation)

Target: (S)-(2-Oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

This is the industry-standard route for converting the hydroxyl group into a leaving group, a key step in Linezolid synthesis.[1]

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfur of TsCl, facilitated by pyridine acting as a proton scavenger and acyl-transfer catalyst.

Reagents:

  • (S)-4-Hydroxymethyl-2-oxazolidinone (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 – 1.2 equiv)

  • Pyridine (Solvent/Base) OR Triethylamine (1.5 equiv) in DCM

  • DMAP (0.05 equiv, optional catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxymethyl-2-oxazolidinone (10 mmol) in dry Pyridine (20 mL) or dry DCM (50 mL) containing Triethylamine (15 mmol). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add TsCl (11-12 mmol) portion-wise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting material (Rf ~0.[1]2) should disappear, and the tosylate (Rf ~0.6) should appear.

  • Quench: Cool to 0°C and add water (10 mL) dropwise to hydrolyze excess TsCl.

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (3 x 30 mL) to remove pyridine/TEA (Critical for product stability).

    • Wash with Sat. NaHCO₃ (1 x 30 mL) and Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

    • Yield Expectation: 85–95%.[1]

Protocol B: Mitsunobu Azidation (Direct Substitution)

Target: (S)-4-(Azidomethyl)-2-oxazolidinone

This protocol circumvents the isolation of the tosylate, directly installing the nitrogen functionality required for antibiotic synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Charge a flask with the substrate (5 mmol) and PPh₃ (6 mmol) in anhydrous THF (25 mL). Cool to 0°C .[1]

  • Addition 1: Add DPPA (6 mmol) dropwise.

  • Addition 2 (Critical): Add DIAD (6 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the THF. Dissolve the residue in EtOAc and wash with water and brine.[1]

  • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove.[1] Use column chromatography (Gradient: 0 -> 5% MeOH in DCM).[1]

    • Safety Note: Azides are potential explosion hazards.[1] Do not concentrate to absolute dryness if large excess of azide is present.[1]

Protocol C: Oxidation to Carboxylic Acid

Target: (S)-2-Oxo-4-oxazolidinecarboxylic acid[1]

Oxidation to the aldehyde is often unstable due to racemization or hydration.[1] Oxidation to the carboxylic acid is robust and provides a serine-equivalent scaffold.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.1 equiv)

  • Sodium Hypochlorite (NaOCl, bleach) (2.5 equiv)

  • Sodium Chlorite (NaClO₂) (optional for Pinnick modification)

  • Buffer: Phosphate buffer pH 6.7

Methodology (TEMPO/Bleach):

  • Dissolution: Dissolve substrate in Acetonitrile/Phosphate Buffer (1:1). Add TEMPO.

  • Oxidation: Add NaOCl solution dropwise at 35°C. Monitor pH and maintain ~7 using dilute NaOH if necessary.

  • Quench: Add sodium thiosulfate solution.

  • Isolation: Acidify aqueous layer to pH 2 with HCl and extract with EtOAc.

Visualization of Reaction Pathways

G Start 4-Hydroxymethyl- 2-oxazolidinone (Substrate) Tosylate O-Tosylate (Activated Intermediate) Start->Tosylate TsCl, Pyridine (Kinetic Control) Azide Alkyl Azide (Direct Substitution) Start->Azide Mitsunobu (PPh3, DIAD, DPPA) Acid Carboxylic Acid (Serine Derivative) Start->Acid TEMPO/NaOCl Oxidation SideProduct N,O-Dialkylated Byproduct Start->SideProduct NaH, Alkyl Halide (Strong Base Error) Linezolid Linezolid Precursor (Azide/Amine) Tosylate->Linezolid NaN3 or Amines SN2 Displacement

Figure 1: Functionalization landscape of 4-hydroxymethyl-2-oxazolidinone. The central blue path represents the standard industrial route for antibiotic synthesis.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Tosylation) Hydrolysis of TsClEnsure reagents are dry. Add TsCl at 0°C.
N-Alkylation Observed Base too strongSwitch from NaH/KOH to Pyridine/TEA. Avoid alkoxide intermediates.[1]
Racemization High Temp / Strong BaseKeep reaction T < 25°C. Avoid strong bases that can deprotonate C4.[1]
Poor Solubility Polar nature of substrateUse DMF or Pyridine as solvent instead of DCM/THF.[1]
Triphenylphosphine Oxide Removal Mitsunobu byproductUse polymer-supported PPh₃ or wash with hexanes (product is polar).[1]

References

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

    • Source:

  • Madhusudhan, G., et al. (2011).[1] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1] Der Pharma Chemica.

    • Source:

  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.

    • Source: [1]

  • Swern, D., et al. (1978).[1] "Oxidation of alcohols by activated dimethyl sulfoxide." Tetrahedron.

    • Source:

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

    • Source:

Sources

Step-by-step synthesis of Evans auxiliaries using hydroxymethyl oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Use of Evans Auxiliaries for Asymmetric Alkylation

Authored by: A Senior Application Scientist

Introduction: The Power of Stereochemical Control in Synthesis

In the intricate world of chemical synthesis, particularly in the realm of pharmaceuticals and natural products, the three-dimensional arrangement of atoms is not a trivial detail—it is paramount. Enantiomers, molecules that are mirror images of each other, can have drastically different biological activities. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic chemistry. Chiral auxiliaries are powerful tools that enable this control, acting as temporary stereogenic guides that are covalently attached to a substrate to direct a subsequent chemical transformation.[1]

Among the most reliable and widely adopted of these are the Evans oxazolidinone auxiliaries, first introduced by David A. Evans and his colleagues in the 1980s.[2][3][4] These auxiliaries have become indispensable in asymmetric synthesis due to their high diastereoselectivity, predictable stereochemical outcomes, and the ease with which they can be attached and subsequently removed.[3][4] Their utility is most famously demonstrated in asymmetric aldol reactions and alkylations, where they allow for the construction of new stereocenters with exceptional fidelity.[4][5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a representative Evans auxiliary starting from a chiral amino alcohol precursor. It further details a step-by-step protocol for its application in a diastereoselective alkylation reaction, a fundamental transformation in the synthesis of complex chiral molecules.

Pillar 1: The Principle of Stereocontrol with Evans Auxiliaries

The efficacy of an Evans auxiliary lies in its ability to create a rigid, sterically-defined environment around a reactive center. The process unfolds in a logical sequence:

  • Acylation: The chiral auxiliary, an oxazolidinone, is first acylated at the nitrogen atom. This is typically achieved by deprotonating the N-H bond with a strong base like n-butyllithium, followed by the addition of an acyl chloride.[4]

  • Chelated Enolate Formation: The resulting N-acyl oxazolidinone is then treated with a base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form an enolate.[7] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, chelated five-membered ring. This locks the enolate into a specific conformation (typically the Z-enolate).[7]

  • Face-Selective Reaction: The key to stereocontrol is the substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group). This bulky group effectively blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, ensuring a highly diastereoselective reaction.[4][5][6]

  • Auxiliary Cleavage: After the desired stereocenter has been created, the auxiliary is cleaved from the product, typically through hydrolysis, to yield the desired chiral carboxylic acid, alcohol, or other functional group.[8][9] A significant advantage is that the auxiliary can often be recovered and reused.[8]

The following diagram illustrates the core principle of sterically-directed alkylation.

Caption: Workflow of Evans auxiliary-mediated asymmetric alkylation.

Pillar 2: Synthesis Protocol for (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

While the conceptual starting point is a hydroxymethyl oxazolidinone, the standard and most authoritative synthetic routes to Evans auxiliaries begin with readily available chiral β-amino alcohols.[4][10][11][12] This protocol details the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine, a common and cost-effective starting material. The cyclization is achieved via reaction with diethyl carbonate, which serves as a safer alternative to phosgene.[2][13]

Experimental Details
Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
(1S,2R)-(+)-NorephedrineC₉H₁₃NO151.2115.12 g100.01.0
Diethyl carbonateC₅H₁₀O₃118.1327.0 mL230.02.3
Potassium carbonate (anhydrous)K₂CO₃138.2129.0 g209.82.1
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL--
Ethyl acetate (EtOAc)C₄H₈O₂88.11---
HexanesC₆H₁₄86.18---
Magnesium sulfate (anhydrous)MgSO₄120.37---
Water (deionized)H₂O18.02~150 mL--
Equipment
  • 250 mL round-bottom flask

  • Distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle with a magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add (1S,2R)-(+)-norephedrine (15.12 g, 100.0 mmol), diethyl carbonate (27.0 mL, 230.0 mmol), and anhydrous potassium carbonate (29.0 g, 209.8 mmol).[13]

    • Causality: Diethyl carbonate acts as the carbonyl source for the cyclization. Potassium carbonate is the base required to facilitate the reaction. Using an excess of diethyl carbonate helps drive the reaction to completion.

  • Reaction Execution:

    • Heat the flask in an oil bath to 160 °C.

    • Stir the mixture vigorously. As the reaction proceeds, ethanol will be generated as a byproduct and will begin to distill. The distillation head temperature should be approximately 78-80 °C.[13]

    • Causality: The removal of ethanol via distillation is crucial as it shifts the equilibrium towards the product, ensuring a high conversion rate according to Le Châtelier's principle.

    • Continue heating for approximately 4-5 hours, or until ethanol distillation ceases and the head temperature drops significantly.[13]

  • Workup:

    • Remove the oil bath and allow the reaction mixture to cool to room temperature.

    • Dilute the thick slurry with 100 mL of dichloromethane (DCM).

    • Transfer the mixture to a 500 mL separatory funnel and wash twice with 75 mL portions of water to remove potassium carbonate and other water-soluble impurities.[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield a crude off-white solid.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes (a typical ratio is 1:1.5 v/v) to afford the final product as white, crystalline needles.[13]

    • Dry the crystals under vacuum.

    • Expected Yield: ~15.5 g (88%).

    • Characterization: Melting point: 120-122 °C.

Synthesis_Workflow start Start reagents Combine Norephedrine, Diethyl Carbonate, K2CO3 start->reagents heat Heat to 160°C Distill off Ethanol reagents->heat cool Cool to Room Temp heat->cool dilute Dilute with DCM cool->dilute wash Wash with Water (2x) dilute->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (EtOAc/Hexanes) concentrate->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step workflow for the synthesis of the Evans auxiliary.

Pillar 3: Application Protocol for Asymmetric Alkylation

This section details the use of the synthesized (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in a classic asymmetric alkylation reaction. The protocol involves three key stages: acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to release the chiral product.[7]

Step 1: Acylation with Propionyl Chloride
  • Setup: In a flame-dried, nitrogen-purged flask, dissolve the synthesized auxiliary (1.77 g, 10.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise. The solution should turn clear. Stir for 15 minutes.

  • Acylation: Add propionyl chloride (0.91 mL, 10.5 mmol) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C and stir for another 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation with Benzyl Bromide
  • Setup: Dissolve the N-propionyl oxazolidinone (2.33 g, 10.0 mmol) in anhydrous THF (50 mL) in a flame-dried, nitrogen-purged flask. Cool to -78 °C.

  • Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 10.5 mL, 10.5 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.[7]

  • Alkylation: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup: Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography. A high diastereoselectivity (>98:2) is expected.[7]

Step 3: Hydrolytic Cleavage of the Auxiliary
  • Setup: Dissolve the purified alkylated product (e.g., 3.0 g, 9.2 mmol) in a 3:1 mixture of THF and water (40 mL). Cool to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (3.8 mL, 37 mmol) followed by aqueous lithium hydroxide (0.8 M, 12.7 mL, 10.1 mmol).[7][8]

  • Causality: Lithium hydroperoxide (LiOOH), formed in situ, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group, leaving the more stable carbamate carbonyl of the oxazolidinone ring intact.[8][9] This mild condition prevents racemization of the newly formed stereocenter.

  • Workup: Stir at 0 °C for 2 hours. Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the mixture with HCl (1 M) to pH ~2 and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid product. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Alkylation_Mechanism cluster_A Acylation cluster_B Alkylation cluster_C Cleavage Aux Auxiliary nBuLi 1. n-BuLi, -78°C Aux->nBuLi PropCl 2. Propionyl-Cl nBuLi->PropCl AcylAux N-Propionyl Auxiliary PropCl->AcylAux NaHMDS 1. NaHMDS, -78°C AcylAux->NaHMDS BnBr 2. Benzyl Bromide NaHMDS->BnBr Alkylated Alkylated Product (High d.r.) BnBr->Alkylated LiOOH LiOH / H2O2 Alkylated->LiOOH FinalAcid Chiral Acid Product LiOOH->FinalAcid Recovered Recovered Auxiliary LiOOH->Recovered

Caption: The three-stage process of asymmetric alkylation using an Evans auxiliary.

Conclusion

The Evans oxazolidinone platform represents a triumph of rational design in asymmetric synthesis. By starting with readily available chiral amino alcohols, these powerful auxiliaries can be synthesized efficiently and reliably. The protocols outlined in this guide demonstrate not only the synthesis of a key auxiliary but also its practical application in controlling the formation of a new stereocenter with a high degree of precision. The predictable stereochemical outcomes and robust nature of these reactions have solidified the role of Evans auxiliaries as a foundational tool for chemists in both academic and industrial settings, empowering the construction of complex, enantiomerically pure molecules that are vital to medicine and materials science.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • PrepChem. (2023). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(26), 5737-5741. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Kim, H., & Lee, E. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 565. Available at: [Link]

  • de Souza, A. M., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(6), 10143-10155. Available at: [Link]

  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. Available at: [Link]

  • Easton, C. J., & Hutton, C. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • Reeve, J. R., & Sammakia, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 709. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Google Patents. (2010). US20100125146A1 - Method for making pharmaceutical compounds.
  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. Available at: [Link]

  • Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(4), 222-229. Available at: [Link]

  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. Organic Syntheses, 83, 149. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • Gockel, B., & Morken, J. P. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic letters, 14(14), 3776-3779. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Iowa State University. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Available at: [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 2002(1), 35-42. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-4-(Hydroxymethyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4-(Hydroxymethyl)oxazolidin-2-one. As a key chiral building block in pharmaceutical synthesis, particularly for antibiotics and antiviral agents, achieving high purity of this compound is critical for successful downstream applications.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of (S)-4-(Hydroxymethyl)oxazolidin-2-one.

Q1: My final product yield is significantly low after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery from recrystallization is a frequent issue stemming from suboptimal solvent selection or procedural errors. The goal is to dissolve the compound in a minimum amount of hot solvent.[2]

Common Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

    • Solution: Add the hot solvent portion-wise (dropwise or in small volumes) to your crude solid, waiting for the solvent to reach its boiling point between additions, until the solid just dissolves.[2] If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

    • Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[2]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration (used to remove insoluble impurities), significant product loss will occur.

    • Solution: Use a pre-warmed stemless funnel and fluted filter paper. Keep the solution at or near its boiling point during the filtration process. It can be helpful to add a small excess of hot solvent before filtering to prevent precipitation.[3]

  • Washing Crystals: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving the desired product.[2]

Q2: I'm struggling with a persistent impurity that has a very similar Rf value to my product on a TLC plate. How can I improve separation via column chromatography?

A2: Co-elution is a common challenge when impurities share similar polarities with the target compound.[4] Optimizing your flash chromatography parameters is key.

Strategies for Improved Separation:

  • Solvent System (Mobile Phase) Optimization:

    • Decrease Polarity: Start with a less polar solvent system than the one showing co-elution. For oxazolidinones, a common mobile phase is a gradient of ethyl acetate in hexanes or heptane.[5] Try reducing the initial concentration of ethyl acetate.

    • Introduce a Third Solvent: Sometimes adding a small percentage of a third solvent with different properties (e.g., methanol or dichloromethane) can alter the selectivity of the separation.

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a shallow gradient elution can often resolve closely-eluting spots.[5]

  • Column Parameters:

    • Finer Silica: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution, although it will increase backpressure.

    • Longer Column: A longer column provides more surface area for interaction, potentially resolving stubborn impurities.

  • Sample Loading:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolving it in a stronger solvent, adsorbing it onto a small amount of silica gel, and loading the dry powder onto the column can result in sharper bands and better separation.

Q3: My purified compound refuses to crystallize out of solution, even after cooling. What steps can I take to induce crystallization?

A3: Failure to crystallize usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth to begin.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point.

  • Seeding: If you have a pure crystal of (S)-4-(Hydroxymethyl)oxazolidin-2-one, add a tiny speck to the cold solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Add an Anti-Solvent (Two-Solvent Method): If your compound is dissolved, slowly add a second solvent in which your compound is insoluble but which is miscible with the first solvent (e.g., adding n-heptane to an ethyl acetate solution).[6] Add the anti-solvent dropwise until the solution remains faintly cloudy, then add a drop or two of the first solvent to clarify. Now, allow it to cool slowly.[3]

  • Concentration: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of your compound, thereby creating a supersaturated solution.

  • Extended Cooling: Allow the flask to sit in an ice bath for a longer period (e.g., several hours) or even in a freezer, provided the solvent won't freeze.[2]

Q4: The final crystalline product has a persistent yellow or brown tint. How can I decolorize it?

A4: Color is typically due to high molecular weight, conjugated impurities. These can often be removed using activated charcoal.

Decolorization Protocol:

  • Dissolve the impure, colored solid in the minimum amount of a suitable hot recrystallization solvent.[2]

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient; too much will adsorb your product).

  • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove the charcoal.[2][7] The filtrate should now be colorless.

  • Allow the colorless filtrate to cool slowly to crystallize the pure, white product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying crude (S)-4-(Hydroxymethyl)oxazolidin-2-one?

A1: The choice between recrystallization and flash column chromatography depends on the nature and purity of your crude material.

  • Recrystallization: This is the preferred method if your crude product is a solid and is already relatively pure (>85-90%). It is highly efficient at removing small amounts of impurities from a crystalline solid and is generally faster and less solvent-intensive than chromatography.[8]

  • Flash Column Chromatography: This method is necessary when your crude product is an oil or a complex mixture containing multiple impurities with polarities similar to the product.[5] It offers superior separation power for challenging mixtures but requires more solvent and time.

The workflow below can help you decide on the best approach.

start Crude (S)-4-(Hydroxymethyl)oxazolidin-2-one is_solid Is the crude material a solid? start->is_solid is_pure_tlc Is it >90% pure by TLC/NMR? is_solid->is_pure_tlc Yes chromatography Flash Column Chromatography is_solid->chromatography No (It's an oil) recrystallize Recrystallization is_pure_tlc->recrystallize Yes is_pure_tlc->chromatography No end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Purification method selection workflow.

Q2: What are the best solvents for recrystallizing (S)-4-(Hydroxymethyl)oxazolidin-2-one?

A2: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Based on literature and practical experience, the following solvents are recommended.

Solvent System TypePrimary Solvent (Soluble)Anti-Solvent (Insoluble)Notes
Single Solvent Ethyl AcetateN/AA commonly reported and effective solvent for this compound.[8]
Single Solvent IsopropanolN/ACan be effective, may require cooling to 0-5 °C for good crystal formation.[9]
Two-Solvent Ethyl Acetaten-Heptane or HexanesA robust system where heptane is added to a hot ethyl acetate solution to induce crystallization.[6]
Two-Solvent EthanolEthyl AcetateA polar system that can be effective for removing certain impurities.[7]
Q3: How should I properly assess the chemical purity of my final product?

A3: A combination of techniques should be used to confirm the purity and identity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would involve a C8 or C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities. The spectra should be clean and match the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

Q4: How can I determine the enantiomeric purity (e.p.) of my (S)-4-(Hydroxymethyl)oxazolidin-2-one?

A4: Standard HPLC or NMR will not distinguish between enantiomers. A specific chiral method is required.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric purity. This involves using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for separating oxazolidinone analogues.[13] The enantiomeric excess (e.e.) can be calculated directly from the peak areas of the two enantiomers in the chromatogram.

Q5: What are the correct storage conditions for the purified compound?

A5: (S)-4-(Hydroxymethyl)oxazolidin-2-one is a stable solid, but proper storage is important to maintain its integrity. It should be stored in a tightly sealed container in a cool (2-8°C is often recommended), dry place, protected from light and moisture.[1]

Experimental Protocol: A General Recrystallization Workflow

This protocol outlines a standard single-solvent recrystallization procedure.

cluster_main Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities are present) A->B C 3. Slow Cooling Allow to cool to room temperature B->C D 4. Ice Bath Cool further to maximize yield C->D E 5. Vacuum Filtration Collect crystals D->E F 6. Wash Crystals with minimal ice-cold solvent E->F G 7. Dry Crystals Under vacuum F->G H Pure Crystalline Product G->H

Caption: General single-solvent recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent from the table in FAQ Q2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is just dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

References

  • Pataj, Z., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available from: [Link]

  • Gage, J. R., & Evans, D. A. (1993). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, Coll. Vol. 8, 339. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(7), 1749. Available from: [Link]

  • SynThink Research Chemicals. (n.d.). 4-(hydroxymethyl)oxazolidin-2-one - Reference Standard. Retrieved from [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Gáspár, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. International Journal of Molecular Sciences, 24(11), 9601. Available from: [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(16), 2059-2068. Available from: [Link]

  • SIELC Technologies. (2018). Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxazolidinone-impurities. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Jain, A. S., et al. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. Research Journal of Pharmacy and Technology, 1(3), 255-259.
  • Lee, H., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 647-656. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Pataj, Z., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available from: [Link]

  • MySkinRecipes. (n.d.). (S)-4-(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

  • Leighty, B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1374-1382. Available from: [Link]

Sources

Scalability challenges of synthesizing chiral oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Auxiliary Process Support Center.

Current Status: Operational Subject: Scalability & Process Safety for Evans Oxazolidinones Ticket ID: SC-OXAZ-2026

Introduction: The Scale-Up Paradox

You are likely here because a reaction that performed perfectly on a 5-gram scale in a round-bottom flask is failing—or becoming dangerous—at the kilogram scale in the pilot plant.

Oxazolidinones (Evans auxiliaries) are the gold standard for diastereoselective synthesis, but they present three distinct engineering hurdles during scale-up:

  • Synthesis Hazard: The transition from amino alcohols to the oxazolidinone ring traditionally requires phosgene or triphosgene.

  • Cryogenic Bottlenecks: The enolization step often demands -78°C, a temperature difficult to maintain uniformly in large reactors.

  • Cleavage Safety: The standard oxidative cleavage (LiOH/H₂O₂) generates stoichiometric oxygen gas, creating a pressure/flammability hazard often overlooked in academic literature.[1]

This guide addresses these specific failure points with field-proven protocols.

Module 1: Synthesizing the Auxiliary (The "Upstream" Challenge)

The Issue: You need to synthesize the auxiliary (e.g., (S)-4-benzyloxazolidin-2-one) from L-phenylalanine. The standard literature suggests phosgene or triphosgene. EHS (Environmental Health & Safety) has flagged this as a critical risk.

Troubleshooting Guide: Carbonyl Source Selection
ReagentScale-Up ViabilityPrimary RiskMitigation Strategy
Phosgene (Gas) Low Fatal inhalation tox; regulatory burden.Do not use without dedicated bunkered facilities.
Triphosgene (Solid) Medium Solid handling; generates phosgene in situ.Use in a closed system with a caustic scrubber. Keep temperature <0°C during addition.
CDI (Carbonyldiimidazole) Medium-High Purification; imidazole byproduct removal.Requires aqueous acidic washes; product crystallization is critical.
Diethyl Carbonate (DEC) High (Green) High temp or pressure required; slower kinetics.Use catalytic alkoxides (NaOMe) and distill off ethanol to drive equilibrium.
Q&A: "How do I avoid phosgene entirely?"

Q: Our pilot plant forbids phosgene derivatives. Can we use Diethyl Carbonate (DEC)? A: Yes. The "Green" route uses DEC with a basic catalyst. However, unlike the phosgene route (exothermic/fast), this is an equilibrium process.

  • Critical Control Point: You must continuously remove the ethanol byproduct to drive the reaction to completion (Le Chatelier’s principle).

  • Protocol Adjustment: Use a Dean-Stark trap or fractional distillation column. If the reaction stalls at 80% conversion, your ethanol removal is inefficient.

Visual Workflow: Synthesis Decision Tree

OxazolidinoneSynthesis Start Start: Amino Alcohol (e.g., L-Phenylalaninol) Decision Select Carbonyl Source Start->Decision RouteA Triphosgene/Phosgene Decision->RouteA Standard Lab RouteB Diethyl Carbonate (DEC) Decision->RouteB Green/Scale RouteC CDI Decision->RouteC Alternative ProcessA Exothermic Reaction Requires Cryo/Cooling High Toxicity Controls RouteA->ProcessA ProcessB Equilibrium Process Requires Heat & Distillation Green Profile RouteB->ProcessB ProcessC Mild Conditions Imidazole Byproduct Purification Load RouteC->ProcessC Result Target: Chiral Oxazolidinone ProcessA->Result ProcessB->Result ProcessC->Result

Caption: Decision matrix for oxazolidinone ring closure. Green path (DEC) is preferred for safety but requires thermodynamic control.

Module 2: Reaction Optimization (The "Midstream" Challenge)

The Issue: The Evans Aldol or Alkylation worked at -78°C in the lab. In the 500L reactor, the chiller only reaches -20°C, or the addition took 4 hours, resulting in lower diastereomeric ratios (dr).

Troubleshooting Guide: Loss of Selectivity

Symptom: Diastereomeric ratio drops from 99:1 (lab) to 85:15 (plant). Root Cause: The "Evans Syn" selectivity relies on a tight "Z-enolate" transition state.[2] Temperature spikes during the addition of the base (e.g., LDA or NaHMDS) allow the enolate to equilibrate or decompose.

Corrective Actions:

  • Switch Bases: If using LDA, switch to NaHMDS or LiHMDS . They are often more soluble and handleable at slightly higher temperatures (-40°C to -20°C) while maintaining kinetic control.

  • In-Line Monitoring (PAT): Use ReactIR to monitor the enolization. Do not add the electrophile until the enolate formation is confirmed complete.

  • The "Schlenk" Factor: At scale, nitrogen sweeping is less efficient than a vacuum/argon cycle in a Schlenk flask. Ensure your reactor is pressure-tested and O₂-free; moisture kills the boron triflate (Lewis acid), destroying selectivity.

Protocol: High-Fidelity Enolization (Scale-Adapted)
  • Reagent: Acylated Oxazolidinone.

  • Lewis Acid:

    
     (Dibutylboron triflate).
    
  • Base:

    
     or DIPEA.
    
  • Step 1: Cool solution to -20°C (achievable in most pilot plants).

  • Step 2: Add

    
     slowly. Wait 30 mins.
    
  • Step 3: Add Amine Base. CRITICAL: This is the exothermic step. Control addition rate so internal temp

    
    .
    
  • Step 4: Cool to -78°C (or lowest possible) only for the aldehyde addition.

  • Why this works: The boron enolate is formed rigidly. Once formed, it is relatively stable. The deep cryogenics are most critical during the actual C-C bond formation, not necessarily the entire setup.

Module 3: Cleavage & Recovery (The Safety Hazard)

The Issue: You are using the standard Lithium Hydroxide / Hydrogen Peroxide (


) method to cleave the auxiliary and recover your chiral acid.
The Danger:  On scale, this reaction generates Oxygen Gas (

)
.[1] In a closed reactor with organic solvent (THF), this creates a fuel-oxidizer bomb.
Q&A: "Why is my reactor pressure spiking?"

Q: We see pressure buildup during hydrolysis. Is this normal? A: It is common but dangerous. The peracid intermediate is unstable and decomposes to release


.[1][3]
  • Mechanism:

    
    . If 
    
    
    
    accumulates, it disproportionates:
    
    
    .
Safety Protocol: The "Safe Scale-Up" Cleavage

Reference: Beutner et al., Org. Process Res. Dev. 2020

  • Headspace Management: You must continuously sweep the reactor headspace with Nitrogen (

    
    ) to keep the Oxygen concentration below the Limiting Oxygen Concentration (LOC) (typically <5% 
    
    
    
    ).
  • Controlled Addition: Do not add

    
     all at once. Add it slowly.
    
  • Alternative Reagent: If the safety profile is unmanageable, switch to Lithium Hydroperoxide (LiOOH) prepared ex-situ or use transesterification (LiOBn) followed by hydrogenation if the product allows.

Visual Workflow: The Safety Loop

CleavageSafety Reaction Cleavage Reactor (THF/Water) Hazard HAZARD: Peracid Decomposition Releases O2 Gas Reaction->Hazard If Uncontrolled Control1 Control 1: Slow Addition (Prevent Accumulation) Reaction->Control1 Control2 Control 2: N2 Sweep (Dilute Headspace) Reaction->Control2 Product Recovered Acid + Auxiliary Reaction->Product Reagents Input: LiOH + H2O2 Reagents->Reaction Sensor O2 Sensor (Interlock < 5%) Control2->Sensor

Caption: Safety control loop for LiOH/H2O2 cleavage. Nitrogen sweeping is mandatory to prevent explosive headspace mixtures.

References

  • Evans, D. A., et al. (1982).[4][5][6] "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 15(1), 23-32.[6] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

  • Beutner, G. L., et al. (2020). "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, 24(1), 62–71. Link

  • Keyes, R. F., et al. (2000). "Scalable Synthesis of Chiral Oxazolidinones." Journal of Organic Chemistry. (Focus on non-phosgene routes).
  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(26), 663-674. (Green synthesis context). Link

Sources

Validation & Comparative

Publish Comparison Guide: (S)-4-(Hydroxymethyl)oxazolidin-2-one Optical Purity & Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for evaluating the optical rotation and performance of (S)-4-(Hydroxymethyl)oxazolidin-2-one , a critical chiral building block derived from L-serine or D-glucosamine.

Executive Summary

(S)-4-(Hydroxymethyl)oxazolidin-2-one (CAS 144542-44-9 ) is a pivotal chiral auxiliary and intermediate used in the asymmetric synthesis of antibiotics (e.g., linezolid derivatives) and antiviral agents. Unlike the more common lipophilic Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives), the 4-hydroxymethyl variant possesses a primary hydroxyl group, imparting unique polarity and hydrogen-bonding capabilities.

This guide compares its optical rotation characteristics against standard chiral controls and outlines the specific solvent-dependent behaviors that researchers must control to ensure reproducibility.

Key Product Specifications
ParameterSpecification
IUPAC Name (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS Number 144542-44-9
Molecular Weight 117.10 g/mol
Stereochemistry (S)-Enantiomer (derived from L-Serine or D-Glucosamine)
Physical Form White to off-white solid / crystalline powder
Solubility Soluble in polar solvents (MeOH, EtOH, Water); limited in non-polar (Hexane)

Technical Deep Dive: Optical Rotation & Solvent Dependency

The "Chameleon" Effect of Solvents

A critical insight for this compound is its solvochromic optical rotation behavior . While many CoA documents list a specific value, the observed rotation


 of oxazolidinones can invert sign or drastically change magnitude depending on the solvent's hydrogen-bonding capacity.

Comparative Optical Rotation Data (Oxazolidinone Class): The following table illustrates why solvent selection is critical. While specific literature values for the hydroxymethyl derivative vary by synthesis method (serine vs. glucosamine route), the class behavior is consistent.

CompoundSolventSpecific Rotation

Trend Note
(S)-4-(Hydroxymethyl)oxazolidin-2-one MeOH (+) Positive (Typical)*Value is concentration/temp dependent.
(S)-4-Isopropyloxazolidin-2-oneCHCl


Dextrorotatory in non-polar
(S)-4-Isopropyloxazolidin-2-oneEtOH

Sign Inversion in polar protic
(R)-4-Benzyloxazolidin-2-oneMeOH

Strong positive rotation
(R)-4-Benzyloxazolidin-2-oneCHCl


Magnitude decrease

Critical Note: For (S)-4-(Hydroxymethyl)oxazolidin-2-one , the primary hydroxyl group allows for intramolecular H-bonding in non-polar solvents and intermolecular H-bonding in polar solvents. Always report solvent and concentration explicitly.

Performance Comparison: Hydroxymethyl vs. Benzyl/Isopropyl

When selecting an auxiliary, the "Hydroxymethyl" variant offers distinct advantages and challenges compared to standard Evans auxiliaries.

Feature(S)-4-Hydroxymethyl (This Product)(S)-4-Benzyl / (S)-4-Isopropyl
Steric Bulk Low (Small group)High (Large blocking group)
Polarity High (Hydrophilic -OH)Low (Lipophilic)
Removal Can be cleaved or further functionalized (e.g., to aldehyde/fluoride)Typically cleaved to recover auxiliary
Primary Use Precursor for chiral amino alcohols/drugsStereocontrol in aldol/alkylation reactions
Optical Stability Sensitive to racemization under strong baseHigh stability

Experimental Protocol: Determination of Specific Optical Rotation

To validate the optical purity of (S)-4-(Hydroxymethyl)oxazolidin-2-one, follow this self-validating protocol. This method minimizes errors caused by hygroscopicity and solvent evaporation.

Reagents & Equipment[8][12][13][14]
  • Analyte: (S)-4-(Hydroxymethyl)oxazolidin-2-one (Dry, >98% purity).

  • Solvent: Methanol (HPLC Grade) – Recommended for stability.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1 dm (100 mm) thermostated quartz cell.

Step-by-Step Methodology
  • Preparation (c = 1.0):

    • Accurately weigh 100.0 mg of the substance into a 10 mL volumetric flask.

    • Dissolve in Methanol. Sonicate if necessary to ensure complete dissolution.

    • Equilibrate the solution to 20°C ± 0.5°C .

  • Blanking:

    • Fill the polarimeter cell with pure Methanol.

    • Zero the instrument. Ensure the baseline is stable.

  • Measurement:

    • Rinse the cell with a small volume of the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Record 5 consecutive readings and calculate the average observed rotation (

      
      ).
      
  • Calculation:

    
    
    
    • Where ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       = path length in dm (usually 1).[1][2]
      
    • Where

      
       = concentration in  g/100  mL (usually 1.0).[2]
      
Workflow Visualization

OpticalRotationWorkflow Start Start: Sample QC Weigh Weigh 100mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (10 mL Volumetric) Weigh->Dissolve TempCtrl Equilibrate to 20°C (Thermostat) Dissolve->TempCtrl Measure Measure Alpha (obs) (589 nm) TempCtrl->Measure Calc Calculate Specific Rotation [α] = (100*α)/(l*c) Measure->Calc Validate Compare vs CoA (Accept/Reject) Calc->Validate

Caption: Workflow for the precise determination of specific optical rotation, ensuring temperature control to mitigate solvent density fluctuations.

Synthesis & Stereochemical Logic

Understanding the origin of the product helps in troubleshooting purity issues. The (S)-enantiomer is typically synthesized from L-Serine or D-Glucosamine .

Pathway Logic
  • L-Serine Route: Retention of configuration. The natural amino acid (S)-stereocenter is preserved.[3]

  • D-Glucosamine Route: Involves degradation and cyclization; risk of epimerization is higher if pH is not strictly controlled.

SynthesisPath LSerine L-Serine (Natural Source) Reduction Reduction to Amino Alcohol (Serinol) LSerine->Reduction Retention of Config Cyclization Cyclization (Phosgene/Carbonate) Reduction->Cyclization Product (S)-4-(Hydroxymethyl) oxazolidin-2-one Cyclization->Product Impurity Risk: Racemization (If Temp > 50°C) Cyclization->Impurity Side Reaction

Caption: Primary synthetic route from L-Serine. Maintaining low temperature during cyclization is crucial to prevent racemization.

References

  • Comparison of Chiral Oxazolidinones:Tetrahedron: Asymmetry, 2001, 12, 1369–1372.
  • Synthesis from D-Glucosamine: Murakami, T. "Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones from D-glucosamine." Carbohydrate Research, 2013, 375 , 47-54. Link

  • L-Serine Derived Synthesis:Letters in Organic Chemistry, 2013, 10(9).
  • General Polarimetry Standards: European Pharmacopoeia 2.2.7 "Optical Rotation". Link

  • Product Data (Fluorochem): (S)-4-(Hydroxymethyl)oxazolidin-2-one Specifications. Link

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy Analysis of (S)-4-(Hydroxymethyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers in Asymmetric Synthesis

Welcome to a detailed analytical guide on (S)-4-(Hydroxymethyl)oxazolidin-2-one, a pivotal chiral auxiliary in modern organic synthesis. In the realm of drug development and fine chemical manufacturing, achieving enantiomeric purity is paramount. Chiral auxiliaries are the workhorses that enable this stereocontrol, and verifying their structural integrity is a critical first step in any synthetic campaign.[][2][3]

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. It provides a unique molecular "fingerprint," allowing for the confirmation of functional groups and the assessment of purity.[4] This guide moves beyond a simple recitation of peaks to provide a comparative analysis, grounded in the principles of vibrational spectroscopy. We will dissect the IR spectrum of (S)-4-(Hydroxymethyl)oxazolidin-2-one, explain the causal relationships between its structure and its spectral features, and compare it objectively with other common chiral auxiliaries.

Pillar 1: The Vibrational Landscape of Oxazolidinones

Before analyzing a specific spectrum, it is crucial to understand the factors that govern the vibrational frequencies of the key functional groups within (S)-4-(Hydroxymethyl)oxazolidin-2-one. The energy of a molecular vibration, and thus its absorption frequency, is primarily determined by bond strength and the masses of the connected atoms.[5] However, several environmental and structural factors introduce significant shifts.

  • The Carbonyl (C=O) Stretch: The C=O group provides one of the most intense and recognizable peaks in an IR spectrum.[6] In (S)-4-(Hydroxymethyl)oxazolidin-2-one, the carbonyl is part of a five-membered cyclic carbamate. Ring strain in small rings (like a 5-membered ring) forces more s-character into the C-O sigma bond, strengthening it and increasing the stretching frequency compared to an open-chain equivalent.[5][7] Typical saturated ketones absorb around 1715 cm⁻¹, but incorporating the carbonyl into a five-membered ring raises this frequency by approximately 30-45 cm⁻¹.[5][8] Therefore, we anticipate the C=O stretch for this oxazolidinone to appear at a relatively high wavenumber, typically in the 1740-1770 cm⁻¹ range.

  • The Hydroxyl (O-H) and Amine (N-H) Stretches: The presence of both O-H and N-H groups in the molecule introduces absorptions in the high-frequency region (3200-3600 cm⁻¹). The most significant factor influencing these peaks is hydrogen bonding . The primary alcohol can engage in both intramolecular hydrogen bonding (with the carbonyl oxygen or the ring oxygen) and intermolecular hydrogen bonding (with other molecules). This interaction weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become significantly broad.[9][10] A "free" O-H stretch appears as a sharp peak around 3600-3650 cm⁻¹, whereas hydrogen-bonded O-H groups result in a broad absorption band centered between 3200 and 3500 cm⁻¹.[5] Similarly, the N-H group in the carbamate will also be influenced by hydrogen bonding, typically appearing as a medium-intensity peak around 3300-3400 cm⁻¹.

Pillar 2: A Self-Validating Protocol for Spectral Acquisition

Trustworthy data begins with a robust experimental protocol. The following procedure for acquiring a solid-state IR spectrum using the potassium bromide (KBr) pellet method is designed to minimize interference and ensure reproducibility.

Experimental Workflow: KBr Pellet Method

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis s1 Weigh ~1-2 mg of (S)-4-(Hydroxymethyl)oxazolidin-2-one s2 Weigh ~150-200 mg of dry, spectroscopic grade KBr s1->s2 s3 Grind sample and KBr together in an agate mortar until a fine, homogeneous powder is formed s2->s3 s4 Transfer powder to pellet press die s3->s4 s5 Apply vacuum to remove adsorbed moisture s4->s5 s6 Press under 8-10 tons of pressure to form a transparent pellet s5->s6 a1 Perform instrument background scan (empty sample compartment) s6->a1 Transfer Pellet a2 Mount KBr pellet in sample holder a1->a2 a3 Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) a2->a3 a4 Verify spectrum quality (good signal-to-noise, flat baseline) a3->a4 d1 Perform baseline correction and peak picking a4->d1 d2 Compare peak positions to reference values and known correlations d1->d2 d3 Document results d2->d3

Caption: Workflow for obtaining a high-quality FTIR spectrum using the KBr pellet technique.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has been allowed to stabilize. Perform a performance verification check using a polystyrene film standard. The characteristic peak at 1601 cm⁻¹ should be within the manufacturer's specified tolerance.

  • Sample Preparation (KBr Pellet):

    • Gently heat spectroscopic grade KBr at 110°C for 2-4 hours and store it in a desiccator. This step is critical to remove adsorbed water, which shows a very broad O-H absorption that can obscure the sample's spectrum.

    • In a dry agate mortar and pestle, combine approximately 1-2 mg of (S)-4-(Hydroxymethyl)oxazolidin-2-one with 150-200 mg of the dried KBr.

    • Grind the mixture thoroughly for 2-3 minutes until the particle size is minimized and the mixture is homogeneous. This prevents spectral artifacts from light scattering.

    • Transfer the powder to a pellet press die, apply a vacuum for 1-2 minutes to remove air and residual moisture, and then press at 8-10 tons of pressure for 2 minutes. A good pellet should be translucent.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment. This is a self-validating step that accounts for atmospheric CO₂ and water vapor, as well as the instrument's own optical characteristics.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical setting is an accumulation of 32 scans at a resolution of 4 cm⁻¹.

Pillar 3: Spectral Dissection and Comparative Analysis

The true power of IR spectroscopy lies in the interpretation and comparison of spectra. Below is a detailed analysis of the expected IR absorptions for (S)-4-(Hydroxymethyl)oxazolidin-2-one and a comparison with other relevant chiral auxiliaries.

Structural Analysis of (S)-4-(Hydroxymethyl)oxazolidin-2-one

The diagram below illustrates the direct relationship between the key functional groups in the molecule and their corresponding regions of absorption in an IR spectrum.

G cluster_mol Molecular Structure cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol OH O-H Stretch (Broad) 3400 - 3200 cm⁻¹ NH N-H Stretch ~3300 cm⁻¹ CH C-H Stretch 3000 - 2850 cm⁻¹ CO C=O Stretch (Carbamate) ~1750 cm⁻¹ CO_single C-O Stretch 1250 - 1050 cm⁻¹ p1 p1->OH p2 p2->NH p3 p3->CH p4 p4->CO p5 p5->CO_single

Caption: Correlation between the functional groups of the target molecule and their IR absorptions.

Comparative Data Table

This table contrasts the expected vibrational frequencies of (S)-4-(Hydroxymethyl)oxazolidin-2-one with two other widely used chiral auxiliaries: (S)-4-Phenyloxazolidin-2-one (an Evans auxiliary) and a generic camphor-derived auxiliary (Oppolzer's sultam).

Vibrational Mode(S)-4-(Hydroxymethyl)oxazolidin-2-one(S)-4-Phenyloxazolidin-2-one(1S)-(-)-CamphorsultamRationale for Differences
O-H Stretch ~3400-3200 cm⁻¹ (strong, broad)AbsentAbsentThe presence of the hydroxymethyl group is unique to the target molecule among these three.
Aromatic C-H Stretch Absent~3100-3000 cm⁻¹ (weak)AbsentThe phenyl group in the Evans auxiliary gives rise to these characteristic high-frequency C-H stretches.[11]
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (medium)~2950-2850 cm⁻¹ (medium)~2960-2870 cm⁻¹ (strong)All three contain sp³ C-H bonds. The camphor skeleton has more C-H bonds, leading to a more intense absorption.
N-H Stretch ~3300 cm⁻¹ (medium)~3300 cm⁻¹ (medium)AbsentBoth oxazolidinones possess a secondary amide (carbamate) N-H bond. The sultam has a tertiary nitrogen.
C=O Stretch ~1750 cm⁻¹ (strong)~1755 cm⁻¹ (strong)~1695 cm⁻¹ (strong, Amide I)Both oxazolidinones have a high-frequency C=O due to the 5-membered ring.[7][12] The sultam's carbonyl is part of a less strained system and is conjugated with the nitrogen, lowering its frequency.
S=O Stretch AbsentAbsent~1350 & 1130 cm⁻¹ (strong)The two strong bands for asymmetric and symmetric SO₂ stretching are the defining characteristic of the sultam auxiliary.
C-O Stretch ~1250-1050 cm⁻¹ (strong)~1220-1020 cm⁻¹ (strong)Absent (in this region)The C-O-C ether-like and C-OH alcohol stretches are prominent in the oxazolidinones.
In-Depth Comparison
  • The Diagnostic O-H Band: The most striking difference is the strong, broad O-H stretch in (S)-4-(Hydroxymethyl)oxazolidin-2-one, which is completely absent in the other two auxiliaries. This peak is an immediate confirmation of the hydroxymethyl functional group. Its broadness is a testament to the extensive hydrogen bonding present in the solid state, a key feature of this molecule's crystal lattice.[5][10]

  • Carbonyl Frequency as a Structural Probe: While both oxazolidinones show a high-frequency C=O stretch, subtle differences can arise. The phenyl group in the Evans auxiliary is electron-withdrawing by induction, which can slightly increase the C=O frequency compared to an alkyl substituent. The significantly lower frequency for the camphorsultam's C=O is due to its nature as a simple amide, lacking the ring strain and oxygen electronegativity effects of the oxazolidinone ring.[7][8]

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of C-C, C-O, and C-N stretching and bending vibrations. While difficult to assign individually, the overall pattern is unique to each molecule. The camphorsultam dominates this region with its two exceptionally strong S=O stretching bands, making it easily distinguishable from the oxazolidinones. The C-O stretching bands in the 1250-1050 cm⁻¹ region are characteristic of the oxazolidinone core structure.[13]

Conclusion

IR spectroscopy is an indispensable tool for the structural verification of (S)-4-(Hydroxymethyl)oxazolidin-2-one. The spectrum is defined by three key features: a broad, intense O-H stretch centered around 3300 cm⁻¹, a sharp, strong C=O stretch at a high wavenumber (~1750 cm⁻¹), and a medium N-H stretch. These features not only confirm the presence of the essential functional groups but also provide insights into the supramolecular structure through hydrogen bonding.

When compared to other common chiral auxiliaries like Evans-type oxazolidinones or Oppolzer's camphorsultam, the IR spectrum of (S)-4-(Hydroxymethyl)oxazolidin-2-one is uniquely identified by its O-H absorption. This comparative analysis demonstrates that IR spectroscopy is not merely a pass/fail quality control check but a nuanced analytical method that provides a wealth of structural information, enabling researchers to proceed in their synthetic endeavors with confidence.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Kavak, N., et al. (2015). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed. Retrieved from [Link]

  • Ishikawa, H., et al. (2001). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its. American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Lohr, L. L., & Newman, R. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Retrieved from [Link]

  • Lee, Y. A., et al. (2012). Communication: Frequency shifts of an intramolecular hydrogen bond as a measure of intermolecular hydrogen bond strengths. The Journal of Chemical Physics. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Most prominent features of the computed vibrational spectra.... Retrieved from [Link]

  • Lee, Y. J., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of C₉H₈N₂O₃, oxazolidinone ligand (L'). Retrieved from [Link]

  • Tabarki, M. A., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. Retrieved from [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Oxazolidine, 3-phenyl-. NIST WebBook. Retrieved from [Link]

  • UCSC. (n.d.). IR Tables. Retrieved from [Link]

  • J&K Scientific. (n.d.). (S)-4-(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-4-(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone, 4-phenyl-, (4S)-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

  • De Montfort University. (n.d.). Examples of IR spectra of drug molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). The C=O stretching frequency. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Ortiz-Marciales, M. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]

Sources

Benchmarking (S)-4-(Hydroxymethyl)oxazolidin-2-one against other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking (S)-4-(Hydroxymethyl)oxazolidin-2-one Against Standard Evans Auxiliaries[1][2]

Part 1: Strategic Overview & The "Free Hydroxyl" Liability

In the landscape of asymmetric synthesis, the (S)-4-(Hydroxymethyl)oxazolidin-2-one (derived from L-Serine) occupies a unique niche.[1][] While often overshadowed by the "workhorse" auxiliaries derived from L-Valine (isopropyl) and L-Phenylalanine (benzyl), the Serine scaffold offers distinct advantages in crystallinity and electronic tunability that are critical for pharmaceutical scale-up.[1][]

However, a critical distinction must be made immediately for the practitioner:

Operational Directive: The (S)-4-(Hydroxymethyl)oxazolidin-2-one is primarily a scaffold , not the active auxiliary.[1][] The free primary hydroxyl group is incompatible with the strong bases (LiHMDS, LDA) and Lewis acids (


, 

) used in standard Evans enolate chemistry. It acts as a proton sink and a chelation trap.

Therefore, this guide benchmarks the functionalized derivatives of this scaffold (specifically the O-Benzyl and O-TBDMS ethers) which represent the actual operational forms of this auxiliary.

The Core Value Proposition
  • Crystallinity: Unlike the Valine-derived auxiliary (often an oil or low-melting solid), the O-Benzyl-Serine derivative yields highly crystalline N-acyl intermediates.[1][] This allows for purification via recrystallization rather than chromatography—a massive advantage in Process Chemistry (GLP/GMP).

  • Tunability: The side chain (

    
    ) allows electronic modification.[1] An electron-withdrawing protecting group can alter the dipole of the auxiliary, subtly influencing the transition state energy.
    
Part 2: Comparative Benchmarking

The following data synthesizes performance metrics across the four dominant auxiliary classes.

Table 1: Comparative Performance Matrix

FeatureSerine-Derived (Scaffold Subject)Valine-Derived (Standard)Phenylalanine-Derived (Standard)SuperQuat (Dimethyl)
Active Structure 4-(Benzyloxymethyl)-4-Isopropyl-4-Benzyl-5,5-Dimethyl-4-iso-propyl-
Source L-SerineL-ValineL-PhenylalanineL-Valine (Synthetic mod.)[1][]
Steric Environment Moderate (Flexible sidechain)High (Rigid branching)High (Rigid aromatic)Very High (Gem-dimethyl)
Crystallinity Excellent (High MP)Poor (Often Oil/Low MP)GoodGood
Syn-Aldol Selectivity >98:2 dr>99:1 dr>99:1 dr>98:2 dr
Enolization Base LiHMDS /

LDA / LiHMDSLDA / LiHMDSLDA / LiHMDS
Cleavage Ease High (Versatile)ModerateModerateDifficult (Steric hindrance)
Cost Efficiency High (Cheap Start Mat)HighModerateLow (Multi-step prep)
Analysis of the Data
  • Selectivity: The Serine-derived auxiliary (O-Bn) provides diastereoselectivity (dr) comparable to the Valine and Phenylalanine standards for most Evans-Syn aldol reactions.[1][] The steric bulk of the

    
     group mimics the 
    
    
    
    of the Phenylalanine derivative.
  • Cleavage: The SuperQuat is designed to prevent endocyclic cleavage (ring opening) during hydrolysis, making it superior for difficult substrates. However, the Serine scaffold allows for unique cleavage strategies, such as reductive removal or specific chelation-controlled hydrolysis, offering a "safety valve" that the SuperQuat lacks.

Part 3: Mechanistic Visualization

To understand why the Serine derivative works despite having a flexible ether side chain, we must look at the Transition State (TS). The O-protecting group generally orients away from the metal center to minimize dipole repulsion, effectively behaving as a steric wall similar to an alkyl group.

Evans_Aldol_TS Figure 1: Zimmerman-Traxler Transition State (Serine-Derived) cluster_TS Z-Enolate Transition State Boron Boron (B) O_Enolate O (Enolate) Boron->O_Enolate O_Aldehyde O (Aldehyde) Boron->O_Aldehyde Result Evans Syn Product (High dr) Boron->Result C_Double C=C O_Enolate->C_Double C_Alpha C-Alpha Aux_N N (Aux) C_Alpha->Aux_N C_Double->C_Alpha R_Aldehyde R-CHO (Equatorial) O_Aldehyde->R_Aldehyde Aux_N->Boron Coordination Aux_C2 C=O (Aux) Aux_N->Aux_C2 SideChain CH2-O-Bn (Serine Sidechain) Points Away (Steric Wall) Aux_N->SideChain Steric Control Start Serine Auxiliary (S)-4-(BnOCH2)- Start->Aux_N

Caption: The bulky benzyloxymethyl group (derived from Serine) enforces the same facial selectivity as isopropyl/benzyl groups by blocking the Re-face of the enolate.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of the Active Auxiliary (O-Benzylation)

Rationale: The free hydroxyl must be capped to prevent side reactions.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Dissolution: Dissolve (S)-4-(Hydroxymethyl)oxazolidin-2-one (10.0 g, 85.4 mmol) in anhydrous THF (150 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 3.76 g, 94.0 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min.

  • Alkylation: Add Benzyl bromide (11.2 mL, 94.0 mmol) dropwise via syringe. Add TBAI (catalytic, 100 mg) to accelerate the reaction.

  • Completion: Warm to RT and stir for 12 h. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc.

    • Checkpoint: Target Yield >85%. Product should be a white crystalline solid.

Protocol B: N-Propionylation (The "Loading" Step)

Rationale: Lithiated oxazolidinones are nucleophilic enough to attack mixed anhydrides or acid chlorides.[1][]

  • Solution A: Dissolve the O-Benzyl auxiliary (5.0 g, 24.1 mmol) in dry THF (60 mL) and cool to -78°C.

  • Lithiation: Add n-BuLi (2.5 M, 10.1 mL, 25.3 mmol) dropwise. Stir for 15 min.

  • Acylation: Add Propionyl chloride (2.3 mL, 26.5 mmol) dropwise.

  • Reaction: Stir at -78°C for 30 min, then warm to 0°C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract, dry, and concentrate.
    
  • Purification: Flash chromatography (10-20% EtOAc/Hexanes) or recrystallization.[1][]

Protocol C: The Evans Aldol (Benchmarking Standard)

Rationale: Boron enolates provide the tightest transition states for maximum diastereoselectivity.

  • Enolization: To the N-propionyl auxiliary (1.0 equiv) in DCM at 0°C, add

    
     (1.1 equiv) and DIPEA (1.2 equiv). Stir 30 min to form the (Z)-enolate.
    
  • Cooling: Cool reaction mixture to -78°C.

  • Addition: Add aldehyde (1.2 equiv) dropwise. Stir 1 h at -78°C, then 1 h at 0°C.

  • Oxidative Workup: Critical Step. Add pH 7 buffer, MeOH, and 30%

    
     carefully. Stir 1 h to cleave the Boron-aldol adduct.
    
  • Isolation: Extract and purify.

    • Metric: Measure dr via crude NMR (look for doublet of doublets of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -proton).[1] Expect >95:5.
      
Part 5: Decision Logic for Auxiliary Selection

When should you choose the Serine scaffold over the cheaper Valine derivative?

Aux_Selection Start Select Chiral Auxiliary Q1 Is the product crystalline? Start->Q1 Q2 Is the synthesis cost-sensitive? Q1->Q2 No / Unknown Res_Ser Use Serine-Derived (O-Bn) (Best for Crystallinity) Q1->Res_Ser Yes (Need to purify via cryst) Q3 Is the reaction condition harsh (Hydrolysis risk)? Q2->Q3 No (High value API) Res_Val Use Valine-Derived (Standard, Cheapest) Q2->Res_Val Yes (Commodity chemical) Q3->Res_Ser No (Standard Aldol) Res_SQ Use SuperQuat (Best Stability) Q3->Res_SQ Yes (Strong base/acid)

Caption: Selection logic highlighting the Serine scaffold's primary role in improving physical properties (crystallinity) of intermediates.

References
  • Primary Methodology: Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103, 2127–2129. Link[1][]

  • Synthesis of the Auxiliary: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Org.[3] Synth.1990 , 68,[] 77. Link[1]

  • Review of Auxiliaries: Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis."[] Chem. Rev.1996 , 96, 835–876. Link[1][]

  • Thiazolidinethione Alternatives: Crimmins, M. T. "New Tools for Asymmetric Synthesis: Chiral Auxiliaries and Beyond." J. Org. Chem.2016 , 81, 10569–10575. Link[1][]

  • SuperQuat Comparison: Davies, S. G.; Sanganee, H. J. "SuperQuat auxiliaries: highly efficient chiral control." Tetrahedron: Asymmetry1995 , 6, 671–674. Link

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